![molecular formula C12H15Cl2N3 B7955751 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B7955751.png)
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine with benzaldehyde, followed by Pictet-Spengler cyclization using a suitable aldehyde or ketone under basic conditions . The reaction conditions often include heating the mixture to reflux for several hours and then isolating the product by evaporation and drying under vacuum .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazopyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further utilized in the synthesis of pharmacologically active compounds .
Scientific Research Applications
Pharmacological Applications
1. GABA Receptor Modulation
THIP is known for its ability to act as a selective agonist for the GABA_A receptor, particularly at the δ subunit. This property has made it a subject of interest in studying anxiety disorders and other neuropsychiatric conditions. Research has shown that THIP can enhance inhibitory neurotransmission, leading to anxiolytic effects without the sedative side effects commonly associated with benzodiazepines .
2. Anticonvulsant Activity
Studies indicate that THIP exhibits anticonvulsant properties. It has been evaluated in various animal models for its effectiveness in preventing seizures. The mechanism involves potentiation of GABAergic transmission, which is crucial for maintaining neuronal excitability and preventing hyperexcitability associated with seizures .
3. Neuroprotective Effects
Recent investigations suggest that THIP may have neuroprotective effects against excitotoxicity and oxidative stress. This is particularly relevant in conditions such as stroke and neurodegenerative diseases where GABAergic dysfunction plays a role. By modulating GABA_A receptors, THIP may help preserve neuronal integrity under pathological conditions .
Medicinal Chemistry Applications
1. Synthesis of Derivatives
THIP serves as a scaffold for the synthesis of various derivatives aimed at enhancing pharmacological properties or reducing side effects. For example, modifications to the phenyl group or the imidazo core can lead to compounds with improved selectivity or potency against specific receptor subtypes .
2. Structure-Activity Relationship (SAR) Studies
The compound is often utilized in SAR studies to understand how changes in its chemical structure affect biological activity. These studies are essential for developing new therapeutic agents targeting GABA_A receptors or related pathways .
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anxiolytic effects in rodents | THIP significantly reduced anxiety-like behavior in elevated plus maze tests. |
Study 2 | Investigate anticonvulsant properties | Demonstrated efficacy in reducing seizure frequency in a pentylenetetrazol model. |
Study 3 | Assess neuroprotective effects | Showed potential in protecting neurons from glutamate-induced toxicity in vitro. |
Mechanism of Action
The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: A closely related compound with similar structural features and applications.
Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazopyridine core and exhibit similar chemical and biological properties.
Uniqueness
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific phenyl substitution, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in the development of targeted therapeutic agents .
Biological Activity
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyridine class and has been studied for its inhibitory effects on various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C12H13N3
- Molecular Weight : 199.25 g/mol
- CAS Number : 4875-39-2
Research indicates that 4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine acts as an inhibitor of specific enzymes involved in bacterial and human pathways. One notable study highlighted its role as an inhibitor of glutaminyl cyclases (QC), particularly in the context of Porphyromonas gingivalis, a bacterium implicated in periodontal disease. The compound demonstrated comparable activity to known inhibitors but exhibited limited selectivity between bacterial and human enzymes .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the tetrahydroimidazopyridine core can enhance inhibitory potency. For instance, the introduction of lipophilic moieties at specific positions significantly improved activity against PgQC. The optimal substitution pattern was found to be at the N5 position with a benzyl group, which increased potency by a factor of 60 compared to unmodified derivatives .
Case Studies and Research Findings
-
Inhibition of Porphyromonas gingivalis QC :
- A study reported that tetrahydroimidazopyridines could serve as a scaffold for developing potent inhibitors against PgQC. The research emphasized that while these compounds showed promising activity, they lacked selectivity for bacterial over human enzymes, which could limit their therapeutic application in treating periodontitis .
- P2X7 Receptor Modulation :
Future Directions
The ongoing optimization of the tetrahydroimidazopyridine scaffold holds promise for developing more selective inhibitors targeting bacterial glutaminyl cyclases without affecting human isoenzymes. Future research should focus on:
- Enhancing selectivity profiles.
- Evaluating the pharmacokinetics and toxicity.
- Conducting in vivo studies to assess therapeutic efficacy.
Properties
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12;;/h1-5,8,11,13H,6-7H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKRGVCKJDLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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